N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide
CAS No.:
Cat. No.: VC9094289
Molecular Formula: C21H18N2OS
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2OS |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-(1-phenylethyl)phenothiazine-10-carboxamide |
| Standard InChI | InChI=1S/C21H18N2OS/c1-15(16-9-3-2-4-10-16)22-21(24)23-17-11-5-7-13-19(17)25-20-14-8-6-12-18(20)23/h2-15H,1H3,(H,22,24) |
| Standard InChI Key | VILKVBQVVXZVAU-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound’s structure centers on a phenothiazine core, a tricyclic system comprising two benzene rings fused to a thiazine ring. The planar geometry of phenothiazines facilitates - stacking interactions, which are critical for binding to biological targets such as enzymes and receptors. At the N-10 position, a carboxamide group is attached, which is further substituted with a 1-phenylethyl moiety. This modification introduces steric bulk and lipophilicity, enhancing the molecule’s ability to traverse cellular membranes.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-(1-phenylethyl)phenothiazine-10-carboxamide |
| SMILES | CC(C1=CC=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
| PubChem CID | 2916525 |
Electronic and Steric Effects
The phenylethyl group’s electron-donating properties stabilize the carboxamide’s carbonyl group, while its bulky structure limits rotational freedom, favoring specific conformations during molecular interactions. The sulfur atom in the thiazine ring contributes to the compound’s redox activity, enabling participation in radical scavenging processes .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide involves three primary steps:
-
Formation of the Phenothiazine Core: Condensation of diphenylamine with sulfur under controlled conditions yields 10H-phenothiazine .
-
Carboxamide Functionalization: Reaction of 10H-phenothiazine with a carbonylating agent (e.g., phosgene) introduces the carboxamide group at the N-10 position.
-
Phenylethyl Substitution: The final step couples 1-phenylethylamine to the carboxamide via nucleophilic acyl substitution, catalyzed by palladium complexes in an inert atmosphere .
Reaction Conditions
-
Catalyst: Tris-(dibenzylideneacetone)dipalladium(0)
-
Base: Potassium tert-butoxide
-
Solvent: Anhydrous toluene
-
Temperature: Reflux (110°C)
Reactivity Profile
The compound exhibits diverse reactivity:
-
Nucleophilic Substitution: The carboxamide’s nitrogen can undergo alkylation or acylation to introduce additional functional groups.
-
Oxidation: The sulfur atom oxidizes to sulfoxide or sulfone derivatives, altering redox properties .
-
Radical Scavenging: The phenothiazine core quenches reactive oxygen species (ROS) by donating electrons, forming stable radical intermediates .
Biological Activity and Mechanisms
Inhibition of Lipid Peroxidation
N-(1-Phenylethyl)-10H-phenothiazine-10-carboxamide inhibits lipid peroxidation with an IC₅₀ of 0.4–1 μM, surpassing traditional antioxidants like Trolox (IC₅₀ = 30–100 μM) . In hippocampal slice cultures, it completely prevents oxidative damage induced by ferroptosis triggers, such as glutathione depletion or iron overload .
Table 2: Comparative Antioxidant Potency
| Compound | IC₅₀ (μM) | Molecular Weight | ClogP |
|---|---|---|---|
| N-(1-Phenylethyl)-PTZ-C | 0.4–1 | 346.4 | 3.1 |
| Trolox | 30–100 | 250.3 | 2.8 |
| Edaravone | 50–200 | 174.2 | 1.5 |
Interaction with Molecular Targets
-
Ferroptosis Suppression: By blocking lipid ROS accumulation, the compound inhibits glutathione peroxidase 4 (GPX4)-independent cell death pathways .
-
Enzyme Modulation: It binds to cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), reducing pro-inflammatory eicosanoid production.
-
Receptor Antagonism: Structural analogs exhibit affinity for dopamine and serotonin receptors, suggesting potential neuropsychiatric applications.
Comparison with Structural Analogs
Phenylethyl vs. Methyl Substitutions
Replacing the phenylethyl group with a methyl group (as in N-methylphenothiazine) reduces lipid solubility and antioxidant efficacy by 10–30 fold . The phenylethyl moiety enhances blood-brain barrier penetration, making the compound suitable for central nervous system (CNS) applications.
Carboxamide vs. Alkyl Derivatives
Carboxamide-substituted phenothiazines show superior stability compared to N-alkyl derivatives, which are prone to metabolic oxidation. For example, N-alkylphenothiazines exhibit shorter half-lives (<2 hours) in vivo, whereas carboxamide derivatives persist for >6 hours.
Research Applications and Future Directions
Challenges and Innovations
-
Synthetic Scalability: Current routes require palladium catalysts, increasing production costs. Green chemistry approaches using iron or copper catalysts are under exploration .
-
Targeted Delivery: Conjugation to nanoparticles or antibody-drug conjugates may improve CNS bioavailability and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume